molecular formula C22H24ClFN6O5S B15205226 (13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione

Cat. No.: B15205226
M. Wt: 539.0 g/mol
InChI Key: DXTGTNDZQFNYNI-LBPRGKRZSA-N
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Description

The compound “(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a chlorofluorophenyl group, a thiadiazolidinyl group, and a tetrazatricyclo structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrazatricyclo core, the introduction of the chlorofluorophenyl group, and the incorporation of the thiadiazolidinyl moiety. Each step would require specific reagents and conditions, such as:

    Formation of the tetrazatricyclo core: This could involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the chlorofluorophenyl group: This step might involve nucleophilic substitution reactions using chlorofluorobenzene derivatives.

    Incorporation of the thiadiazolidinyl moiety: This could be achieved through condensation reactions with thiadiazolidine-1,1-dioxide derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.

    Purification processes: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity and affecting biological pathways.

    Interacting with nucleic acids: Influencing gene expression and cellular processes.

    Incorporation into materials: Providing specific properties such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    (13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione: Unique due to its specific functional groups and structure.

    Other tetrazatricyclo compounds: Similar core structure but different substituents.

    Other thiadiazolidinyl compounds: Similar functional group but different core structures.

Properties

Molecular Formula

C22H24ClFN6O5S

Molecular Weight

539.0 g/mol

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione

InChI

InChI=1S/C22H24ClFN6O5S/c1-4-27-10-12(2)30-17-16(19(31)18(30)22(27)33)21(32)28(11-13-5-6-15(24)14(23)9-13)25-20(17)29-8-7-26(3)36(29,34)35/h5-6,9,12,31H,4,7-8,10-11H2,1-3H3/t12-/m0/s1

InChI Key

DXTGTNDZQFNYNI-LBPRGKRZSA-N

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3N4CCN(S4(=O)=O)C)CC5=CC(=C(C=C5)F)Cl)C

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3N4CCN(S4(=O)=O)C)CC5=CC(=C(C=C5)F)Cl)C

Origin of Product

United States

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